Fluorescein-PEG4-NHS Ester: A Comprehensive Technical Guide for Researchers
Fluorescein-PEG4-NHS Ester: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Fluorescein-PEG4-NHS ester, a versatile fluorescent labeling reagent. This document details its chemical properties, mechanism of action, and applications in biological research, with a focus on practical experimental protocols and data presentation.
Core Concepts: Unveiling Fluorescein-PEG4-NHS Ester
Fluorescein-PEG4-NHS ester is a molecule composed of three key functional components:
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Fluorescein: A widely used green fluorescent dye that serves as the reporter molecule.
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PEG4 (Polyethylene Glycol, 4 units): A short, hydrophilic spacer arm. The PEG spacer enhances the solubility of the molecule in aqueous buffers and reduces steric hindrance, allowing for more efficient labeling of target molecules.
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NHS (N-hydroxysuccinimide) Ester: A reactive group that readily forms stable amide bonds with primary amines (-NH2) on target molecules, such as the lysine (B10760008) residues of proteins.
This combination makes Fluorescein-PEG4-NHS ester an invaluable tool for fluorescently labeling proteins, antibodies, peptides, and other biomolecules for a variety of applications in research and drug development.[1] The ability to track labeled molecules provides insights into their distribution, localization, and interactions within biological systems.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for Fluorescein-PEG4-NHS ester, compiled from various suppliers and technical datasheets.
| Property | Value | References |
| Molecular Weight | 751.76 g/mol | [2][3] |
| Excitation Maximum (λex) | ~494 nm | [4][5] |
| Emission Maximum (λem) | ~518 nm | [4][5] |
| Purity | Typically >95% | [6][7] |
| Solubility | Soluble in DMSO, DMF, and water | [5][8] |
| Storage Conditions | -20°C, protected from light and moisture | [4][5][8] |
Mechanism of Action: The Amine-Reactive Chemistry
The utility of Fluorescein-PEG4-NHS ester lies in the specific and efficient reaction of the N-hydroxysuccinimide (NHS) ester with primary amines. This reaction, which occurs optimally at a pH of 7-9, results in the formation of a stable covalent amide bond and the release of N-hydroxysuccinimide as a byproduct.[4] The primary targets for this reaction on proteins are the ε-amino groups of lysine residues and the N-terminal α-amino group.
Caption: Reaction of Fluorescein-PEG4-NHS ester with a primary amine.
Experimental Protocols
The following are detailed methodologies for common applications of Fluorescein-PEG4-NHS ester.
General Protein Labeling
This protocol provides a general framework for labeling proteins with Fluorescein-PEG4-NHS ester.
Materials:
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Fluorescein-PEG4-NHS ester
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Protein to be labeled
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Amine-free buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.0)
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Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
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Purification column (e.g., size-exclusion chromatography)
Procedure:
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Protein Preparation: Dissolve the protein to be labeled in the amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against the amine-free buffer prior to labeling.
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Reagent Preparation: Immediately before use, prepare a 10 mg/mL stock solution of Fluorescein-PEG4-NHS ester in anhydrous DMF or DMSO.
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Labeling Reaction: While gently vortexing the protein solution, add a 10-20 fold molar excess of the dissolved Fluorescein-PEG4-NHS ester. The optimal molar ratio may need to be determined empirically.
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Incubation: Incubate the reaction mixture for 1 hour at room temperature or 2 hours at 4°C, protected from light.
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Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.
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Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.
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Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and 494 nm (for fluorescein).
Antibody Labeling
This protocol is specifically tailored for the labeling of antibodies.
Materials:
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Fluorescein-PEG4-NHS ester
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Antibody (1-5 mg/mL)
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0.1 M sodium bicarbonate buffer, pH 8.3
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Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
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Hydroxylamine (B1172632) solution (1.5 M, pH 8.5)
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Dialysis tubing or desalting column
Procedure:
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Antibody Preparation: Dialyze the antibody against 0.1 M sodium bicarbonate buffer, pH 8.3.
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Reagent Preparation: Prepare a 10 mg/mL solution of Fluorescein-PEG4-NHS ester in anhydrous DMF or DMSO immediately prior to use.
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Labeling Reaction: Add a 50-100 fold molar excess of the dissolved Fluorescein-PEG4-NHS ester to the antibody solution.
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Incubation: Incubate for 1-2 hours at room temperature with gentle stirring, protected from light.
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Quenching: Add hydroxylamine solution to a final concentration of 10 mM and incubate for 1 hour at room temperature.
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Purification: Purify the labeled antibody by dialysis against PBS or by using a desalting column.
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Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant and store at -20°C or -80°C.
Mandatory Visualizations
Chemical Structure of Fluorescein-PEG4-NHS Ester
Caption: Key components of the Fluorescein-PEG4-NHS ester molecule.
Experimental Workflow for Protein Labeling
Caption: A typical experimental workflow for protein labeling.
Applications in Research and Drug Development
Fluorescein-PEG4-NHS ester is a valuable tool in various research and development areas:
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Fluorescence Microscopy: Labeled antibodies can be used to visualize the localization of specific proteins within cells and tissues.
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Flow Cytometry: Fluorescently labeled proteins or antibodies are used to identify and sort cell populations based on the expression of cell surface markers.
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Immunoassays: In techniques like ELISA and Western blotting, fluorescently labeled secondary antibodies are used for the detection of target proteins.
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Drug Delivery Studies: The labeling of therapeutic proteins or drug carriers with Fluorescein-PEG4-NHS ester allows for the tracking of their biodistribution and cellular uptake.
Important Considerations
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pH: The pH of the reaction buffer is critical for efficient labeling. A pH range of 7-9 is optimal for the reaction between the NHS ester and primary amines.[4]
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Hydrolysis: The NHS ester group is susceptible to hydrolysis, which increases with pH. Therefore, the reagent should be prepared immediately before use, and stock solutions should not be stored.[4]
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Amine-Containing Buffers: Buffers containing primary amines, such as Tris and glycine, will compete with the target molecule for reaction with the NHS ester and should be avoided.[4]
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Molar Ratio: The molar ratio of the labeling reagent to the target molecule will influence the degree of labeling. This may need to be optimized for each specific application.
This technical guide provides a solid foundation for the use of Fluorescein-PEG4-NHS ester in your research. By understanding its properties and following the detailed protocols, you can effectively utilize this reagent for your fluorescent labeling needs.
References
- 1. Fluorescein-PEG-NHS ester | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Fluorescein-PEG4-Acid, 1807518-76-8 | BroadPharm [broadpharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. NHS-PEG4-NHS | CAS:1314378-11-4 | Biopharma PEG [biochempeg.com]
- 8. m-PEG4-NHS ester, 622405-78-1 | BroadPharm [broadpharm.com]
